molecular formula C25H23N5O3 B2843965 4-methoxy-6-oxo-1-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2097903-99-4

4-methoxy-6-oxo-1-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2843965
CAS No.: 2097903-99-4
M. Wt: 441.491
InChI Key: ILCZFOYMVRBRAA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring , a dihydropyrimidine ring , and an indole nucleus . These structures are often found in biologically active compounds, suggesting that this compound may have potential applications in medicinal chemistry.


Molecular Structure Analysis

The compound’s structure includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The dihydropyrimidine ring in the compound adopts a screw-boat conformation .

Future Directions

Given the presence of biologically active structures in this compound, it could be of interest for further study in medicinal chemistry. The compound could be synthesized and tested for various biological activities .

Properties

IUPAC Name

4-methoxy-6-oxo-1-phenyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-33-21-15-23(31)30(17-9-3-2-4-10-17)28-24(21)25(32)27-19-12-6-5-11-18(19)20-16-29-14-8-7-13-22(29)26-20/h2-6,9-12,15-16H,7-8,13-14H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCZFOYMVRBRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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